Halenaquinone

Descripción

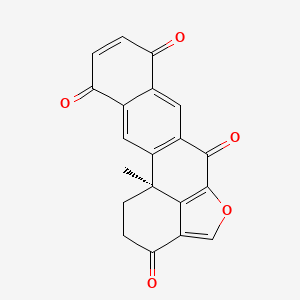

RN given refers to (S)-isomer; structure in first source

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(1S)-1-methyl-14-oxapentacyclo[11.6.1.02,11.04,9.016,20]icosa-2(11),3,6,9,13(20),15-hexaene-5,8,12,17-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O5/c1-20-5-4-16(23)12-8-25-19(17(12)20)18(24)11-6-9-10(7-13(11)20)15(22)3-2-14(9)21/h2-3,6-8H,4-5H2,1H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMGBXXZKAPMTBB-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C3=COC(=C31)C(=O)C4=C2C=C5C(=O)C=CC(=O)C5=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC(=O)C3=COC(=C31)C(=O)C4=C2C=C5C(=O)C=CC(=O)C5=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50235769 | |

| Record name | Halenaquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86690-14-4 | |

| Record name | Halenaquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086690144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halenaquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HALENAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X57WT4EJ87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Halenaquinone: A Technical Guide to its Discovery, Isolation from Xestospongia exigua, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halenaquinone, a marine-derived pentacyclic polyketide, has garnered significant interest within the scientific community due to its potent and diverse biological activities. First isolated from the marine sponge Xestospongia exigua, this natural product has demonstrated a range of effects including antibiotic, antifungal, cardiotonic, and cytotoxic properties. Notably, its mechanism of action involves the inhibition of key cellular signaling pathways, such as the phosphatidylinositol 3-kinase (PI3K) pathway, leading to the induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the discovery of this compound, a detailed protocol for its isolation and purification from Xestospongia exigua, and a summary of its biological activities. Furthermore, this document presents key quantitative data in structured tables and visualizes the experimental workflow and its known signaling pathway using Graphviz diagrams to facilitate a deeper understanding for researchers in natural product chemistry and drug development.

Discovery and Structural Elucidation

This compound was first reported in 1983 by Clardy and colleagues from the marine sponge Xestospongia exigua[1]. The initial structural characterization and relative stereochemistry were determined using X-ray diffraction analysis[1]. Subsequently, a family of related compounds, including xestoquinone and halenaquinol, were isolated from other sponges of the Xestospongia genus, contributing to a broader understanding of this class of marine natural products[1]. The absolute stereochemistry of the related compound, halenaquinol, was later confirmed through total synthesis, which provided further insight into the structure of this compound itself.

Spectroscopic Data for Structure Elucidation

| Spectroscopic Data | This compound (C₂₀H₁₂O₅) |

| Molecular Formula | C₂₀H₁₂O₅ |

| Molecular Weight | 332.31 g/mol |

| Mass Spectrometry (m/z) | Exact Mass: 332.068473 [M]⁺ |

| ¹H NMR (ppm) | Data not readily available in public search results. |

| ¹³C NMR (ppm) | Data not readily available in public search results. |

| UV/Vis (λmax nm) | Data not readily available in public search results. |

| IR (νmax cm⁻¹) | Data not readily available in public search results. |

Note: Researchers should refer to specialized chemical databases or perform their own spectroscopic analysis for detailed NMR assignments.

Isolation and Purification of this compound from Xestospongia exigua

The following protocol is a detailed methodology for the extraction and purification of this compound from the marine sponge Xestospongia exigua. This procedure is adapted from established methods for the isolation of this compound derivatives from Xestospongia species.

Experimental Protocol

2.1.1. Collection and Preparation of Sponge Material

-

Collect specimens of Xestospongia exigua and freeze them immediately at -20°C to preserve the chemical integrity of the secondary metabolites.

-

Lyophilize the frozen sponge material to remove water, and then grind the dried tissue into a fine powder.

2.1.2. Extraction

-

Macerate the powdered sponge material (e.g., 500 g of dry powder) with methanol (MeOH) at room temperature.

-

Filter the extract and repeat the extraction process three times to ensure exhaustive extraction of the metabolites.

-

Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

2.1.3. Solvent Partitioning

-

Dissolve the crude methanol extract in a mixture of methanol and water (e.g., 3:7 v/v).

-

Remove the methanol by evaporation, leaving an aqueous extract.

-

Perform a liquid-liquid extraction of the aqueous extract successively with n-hexane, chloroform (CHCl₃), and n-butanol (n-BuOH).

-

Concentrate each fraction to dryness. This compound is expected to be present in the more polar fractions.

2.1.4. Chromatographic Purification

-

Subject the chloroform and n-butanol fractions to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Monitor the fractions by thin-layer chromatography (TLC) and combine fractions with similar profiles.

-

Further purify the fractions containing this compound using reversed-phase high-performance liquid chromatography (HPLC) with a C18 column.

-

Use a gradient of methanol and water or acetonitrile and water as the mobile phase to achieve final purification of this compound.

Experimental Workflow Diagram

References

Halenaquinone: A Deep Dive into its Stereochemistry and Molecular Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halenaquinone, a pentacyclic polyketide first isolated from the marine sponge Xestospongia exigua, has garnered significant attention in the scientific community for its unique chemical architecture and potent biological activities. This in-depth technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological interactions of this compound, with a particular focus on its role as a phosphatidylinositol 3-kinase (PI3K) inhibitor.

Chemical Structure and Stereochemistry

This compound possesses a complex pentacyclic framework. The absolute stereochemistry of the naturally occurring dextrorotatory enantiomer, (+)-halenaquinone, has been unequivocally established as (12bS) through a combination of total synthesis and chiroptical spectroscopy, including circular dichroism. The synthesis of its unnatural enantiomer, (-)-halenaquinone, has also been reported, providing valuable tools for stereochemistry-dependent biological studies.

A two-dimensional representation of (+)-halenaquinone with the confirmed (12bS) stereochemistry is presented below:

Caption: 2D structure of (+)-halenaquinone with (12bS) stereochemistry.

Quantitative Physicochemical Data

While a complete single-crystal X-ray diffraction study for this compound itself is not publicly available, data from synthetic intermediates and related natural products have confirmed the overall architecture. Specific optical rotation values are crucial for characterizing chiral molecules.

| Compound | Specific Optical Rotation ([α]D) | Conditions |

| (+)-Halenaquinone | Not explicitly found in searched literature | Not explicitly found in searched literature |

| (-)-Halenaquinone | Not explicitly found in searched literature | Not explicitly found in searched literature |

Biological Activity: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

This compound has been identified as a potent inhibitor of phosphatidylinositol 3-kinase (PI3K) with an IC50 value of approximately 3 µM.[1] This inhibition has significant downstream effects on the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for drug development.

The inhibitory action of this compound on the PI3K/Akt/mTOR pathway is depicted in the following diagram:

Caption: this compound's inhibition of the PI3K/Akt/mTOR signaling pathway.

This compound's inhibition of PI3K prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This, in turn, blocks the downstream activation of Akt, a key signaling node. The lack of Akt activation leads to the suppression of the mammalian target of rapamycin complex 1 (mTORC1) and its downstream effectors, S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), ultimately resulting in the inhibition of cell growth and proliferation. Studies have shown that this compound treatment leads to decreased phosphorylation of Akt.

Experimental Protocols

Determination of Absolute Stereochemistry by Circular Dichroism (CD) Spectroscopy

The absolute stereochemistry of (+)-halenaquinone was determined by comparing its experimental CD spectrum with theoretically calculated spectra for the possible enantiomers.

Typical Experimental Parameters for CD Spectroscopy:

-

Instrument: A commercially available CD spectropolarimeter.

-

Solvent: Spectroscopic grade acetonitrile or methanol.

-

Concentration: A solution of the purified compound at a concentration suitable to obtain a measurable signal (typically in the micromolar range).

-

Pathlength: A quartz cuvette with a specific pathlength (e.g., 1 mm or 1 cm).

-

Scan Range: Typically from 200 to 400 nm.

-

Scan Speed: A suitable scan speed to ensure a good signal-to-noise ratio (e.g., 100 nm/min).

-

Bandwidth: A defined spectral bandwidth (e.g., 1 nm).

-

Data Acquisition: Multiple scans are typically averaged to improve the signal-to-noise ratio. A baseline spectrum of the solvent is recorded and subtracted from the sample spectrum.

In Vitro PI3K Inhibition Assay

The inhibitory activity of this compound against PI3K is typically determined using an in vitro kinase assay.

General Protocol for PI3K Inhibition Assay:

-

Enzyme and Substrate Preparation: Recombinant human PI3K (specific isoform if desired) and its lipid substrate, PIP2, are prepared in a suitable assay buffer.

-

Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

-

Kinase Reaction: The PI3K enzyme is incubated with the PIP2 substrate, ATP (often radiolabeled, e.g., [γ-³²P]ATP), and varying concentrations of this compound in the assay buffer. A control reaction without the inhibitor is also performed.

-

Reaction Termination and Product Detection: The reaction is stopped after a defined incubation period. The amount of phosphorylated product (PIP3) is quantified. If a radiolabeled ATP is used, this can be done by separating the product from the unreacted ATP (e.g., by thin-layer chromatography) and measuring the radioactivity. Alternatively, non-radioactive methods using fluorescence or luminescence detection are also common.

-

IC50 Determination: The percentage of inhibition at each this compound concentration is calculated relative to the control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound stands as a fascinating marine natural product with a well-defined stereochemistry and potent biological activity. Its ability to inhibit the critical PI3K/Akt/mTOR signaling pathway underscores its potential as a lead compound in the development of novel anticancer therapeutics. Further investigation into its specific interactions with PI3K isoforms and its effects on downstream signaling components will be crucial for a comprehensive understanding of its mechanism of action and for guiding future drug discovery efforts.

References

The Biological Activity of Halenaquinone: A Deep Dive into a Potent Marine Natural Product

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halenaquinone, a polycyclic quinone first isolated from the marine sponge Xestospongia exigua, has emerged as a natural product of significant interest to the scientific community. Its unique chemical structure is the foundation for a broad spectrum of potent biological activities, positioning it as a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of this compound, presenting key quantitative data, detailed experimental methodologies for its evaluation, and visual representations of its known mechanisms of action to facilitate further research and drug discovery efforts.

Core Biological Activities

This compound exhibits a remarkable range of biological effects, including potent cytotoxic, antimicrobial, and enzyme-inhibitory activities. These activities are attributed to its reactive quinone moiety and its ability to interact with various cellular targets.

Cytotoxic Activity

This compound has demonstrated significant cytotoxicity against a variety of human cancer cell lines. Its anticancer properties are a major focus of research, with studies indicating that it can induce apoptosis and inhibit cell proliferation through multiple mechanisms.

Table 1: Cytotoxic Activity of this compound against various cancer cell lines

| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |

| Molt 4 | Acute lymphoblastic leukemia | 0.48 | - | [1] |

| K562 | Chronic myelogenous leukemia | 0.18 | - | [1] |

| MDA-MB-231 | Breast adenocarcinoma | 8.0 | - | [1] |

| DLD-1 | Colon adenocarcinoma | 6.76 | - | [1] |

Note: The molecular weight of this compound is approximately 388.4 g/mol . Conversion to µM can be performed using this value.

Antimicrobial and Antifungal Activity

In addition to its anticancer effects, this compound and its derivatives have shown promising activity against various microbial pathogens. This includes bacteria and fungi, highlighting its potential as a lead compound for the development of new anti-infective agents.

Table 2: Antimicrobial and Antifungal Activity of this compound and its Analogs

| Organism | Compound | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Furanonaphthoquinone analogs | 1.56 - 25 | [2] |

| Helicobacter pylori | Furanonaphthoquinone analogs | 0.1 | [2] |

| Fungi (pathogenic species) | Furanonaphthoquinone analogs | Similar to Amphotericin B | [2] |

Enzyme Inhibition

This compound's biological activity is also mediated by its ability to inhibit key cellular enzymes involved in critical signaling pathways. This targeted inhibition underscores its potential for the development of specific and potent therapeutic agents.

Table 3: Enzyme Inhibitory Activity of this compound and its Derivatives

| Enzyme | Compound/Derivative | IC50 | Reference |

| Farnesyltransferase (human and yeast) | Orhalquinone | 0.40 µM | |

| Phospholipase A2 | This compound-type polyketides | - | |

| Cdc25B phosphatase | This compound and xestoquinone derivatives | - | |

| Topoisomerase I | This compound | - | |

| RAD51 (dsDNA binding) | This compound | Specific inhibitor | [1] |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by interfering with crucial cellular signaling pathways. Understanding these interactions is key to elucidating its mechanism of action and potential therapeutic applications.

Inhibition of RAD51 and the Homologous Recombination Pathway

This compound has been identified as a specific inhibitor of the secondary DNA binding of RAD51, a key protein in the homologous recombination (HR) pathway for DNA double-strand break repair.[1] By inhibiting RAD51, this compound disrupts this vital repair mechanism, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells that are often reliant on robust DNA repair pathways.

Farnesyltransferase Inhibition

Some derivatives of this compound, such as orhalquinone, are potent inhibitors of farnesyltransferase. This enzyme is crucial for the post-translational modification of many proteins, including the Ras family of small GTPases, which are key regulators of cell growth and proliferation. By inhibiting farnesyltransferase, these compounds can disrupt aberrant signaling pathways that contribute to cancer development.

References

- 1. Tackling the Cytotoxic Effect of a Marine Polycyclic Quinone-Type Metabolite: this compound Induces Molt 4 Cells Apoptosis via Oxidative Stress Combined with the Inhibition of HDAC and Topoisomerase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial activity of novel furanonaphthoquinone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Halenaquinone: A Technical Guide to its Mechanism of Action as a PI3K Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halenaquinone, a pentacyclic polyketide originally isolated from the marine sponge Xestospongia exigua, has been identified as an inhibitor of the phosphatidylinositol 3-kinase (PI3K) signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a key target for therapeutic development. This technical guide provides a comprehensive overview of the mechanism of action of this compound as a PI3K inhibitor, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and workflows. While specific data on the isoform selectivity of this compound is limited, this guide also explores the potential for such selectivity based on related compounds.

Quantitative Data on PI3K Inhibition

Quantitative analysis of the inhibitory activity of this compound against PI3K is crucial for understanding its potency. While comprehensive isoform-specific data for this compound is not extensively available in public literature, the following tables summarize the known inhibitory concentrations and comparative data for related compounds.

Table 1: Inhibitory Activity of this compound

| Compound | Target | IC50 Value | Cell Line/Assay Conditions | Reference |

| This compound | PI3K (pan) | 3 µM | In vitro kinase assay | [1] |

Table 2: Cytotoxic and Apoptotic Activity of this compound

| Compound | Effect | EC50 Value | Cell Line | Reference |

| This compound | Cytotoxicity | 10 µM | PC12 cells (Nerve growth factor-treated) | [1] |

| This compound | Apoptosis | 10 µM | PC12 cells (Flow cytometry) | [1] |

Table 3: PI3K Isoform Selectivity of Liphagal and its Analogs (as a proxy for potential this compound selectivity)

| Compound | PI3Kα IC50 (nM) | PI3Kγ IC50 (nM) | Selectivity (γ/α) | Reference |

| Liphagal | 100 | >1000 | >10 | [2] |

| Analog 24 | 66 | 1840 | ~28 | [2] |

Mechanism of Action

This compound exerts its biological effects, at least in part, through the direct inhibition of PI3K activity. The PI3K family of enzymes phosphorylates the 3'-hydroxyl group of phosphoinositides, generating lipid second messengers such as phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits downstream effectors, most notably the serine/threonine kinase Akt, to the plasma membrane, leading to its activation through phosphorylation. Activated Akt then modulates a multitude of downstream targets to promote cell survival and proliferation.

By inhibiting PI3K, this compound is presumed to block the production of PIP3, thereby preventing the activation of Akt and its downstream signaling cascade. This disruption of a key pro-survival pathway is consistent with the observed induction of apoptosis in cancer cell lines.[1] While the precise binding mode of this compound to PI3K has not been definitively elucidated, many small molecule PI3K inhibitors function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the enzyme's catalytic subunit.

Signaling Pathway

The following diagram illustrates the canonical PI3K/Akt signaling pathway and the proposed point of inhibition by this compound.

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the PI3K inhibitory activity of this compound.

In Vitro PI3K Activity Assay (Scintillation Proximity Assay)

This assay measures the enzymatic activity of PI3K by quantifying the production of radiolabeled PIP3.

Materials:

-

Recombinant human PI3K isoforms (α, β, γ, δ)

-

This compound (dissolved in DMSO)

-

Phosphatidylinositol 4,5-bisphosphate (PIP2) substrate

-

[γ-³²P]ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.4 mM EDTA)

-

Stop solution (e.g., 1 M HCl)

-

Scintillation proximity assay (SPA) beads coated with a PIP3-binding protein

-

Microplate scintillation counter

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., wortmannin).

-

In a 96-well plate, add the recombinant PI3K enzyme to each well.

-

Add the serially diluted this compound or control compounds to the wells and pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of PIP2 substrate and [γ-³²P]ATP.

-

Incubate the reaction at room temperature for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding the stop solution.

-

Add the SPA beads to each well and incubate for at least 1 hour to allow the beads to capture the ³²P-labeled PIP3 product.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Caption: Experimental workflow for the in vitro PI3K scintillation proximity assay.

Western Blot Analysis of Akt Phosphorylation

This protocol is used to quantify the effect of this compound on the phosphorylation of Akt, a key downstream effector of PI3K.

Materials:

-

Cancer cell line with an active PI3K pathway (e.g., PC-3, MCF-7)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours). Include a vehicle control.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe for total Akt and the loading control (e.g., GAPDH).

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phospho-Akt signal to total Akt and the loading control.

Caption: Workflow for Western blot analysis of Akt phosphorylation.

Conclusion

This compound is a marine-derived natural product with demonstrated inhibitory activity against PI3K. Its ability to induce apoptosis in cancer cells is likely mediated, at least in part, by its disruption of the pro-survival PI3K/Akt signaling pathway. While its pan-PI3K IC50 has been determined, further investigation into its isoform selectivity is warranted to fully characterize its therapeutic potential and potential side-effect profile. The experimental protocols detailed in this guide provide a framework for researchers to further elucidate the specific molecular interactions and cellular consequences of this compound's activity as a PI3K inhibitor. Such studies will be invaluable for the future development of this compound and its analogs as potential anti-cancer agents.

References

Halenaquinone-Induced Apoptosis in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halenaquinone, a polycyclic quinone-type metabolite isolated from marine sponges of the Petrosia genus, has emerged as a potent anti-cancer agent. Extensive research has demonstrated its ability to induce apoptosis, a form of programmed cell death, in a variety of cancer cell lines. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced apoptosis, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Quantitative Data on this compound's Biological Activity

The efficacy of this compound in inhibiting cancer cell growth and key cellular enzymes is summarized in the following tables.

Table 1: Cytotoxic Activity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM)¹ |

| Molt 4 | Acute Lymphoblastic Leukemia | 0.48[1][2] | ~1.19 |

| K562 | Chronic Myelogenous Leukemia | 0.18[1][2] | ~0.45 |

| MDA-MB-231 | Breast Adenocarcinoma | 8.0[1][2] | ~19.83 |

| DLD-1 | Colon Adenocarcinoma | 6.76[1][2] | ~16.76 |

¹ Molar concentrations are estimated based on a molecular weight of 403.44 g/mol for this compound.

Table 2: Inhibitory Activity of this compound against Key Cellular Enzymes

| Target Enzyme | IC50 |

| Topoisomerase I | 1.19 µg/mL[1] |

| Topoisomerase II | 0.0055 µg/mL[1] |

| Histone Deacetylase (HDAC) | 2.95 µg/mL[1] |

| Phosphatidylinositol 3-kinase (PI3K) | 3 µM[3] |

Table 3: this compound-Induced Apoptosis and Mitochondrial Membrane Potential (MMP) Disruption in Molt 4 Cells (24-hour treatment)

| This compound Concentration (µg/mL) | Apoptotic Cells (%) | Cells with Disrupted MMP (%) |

| 0 (Control) | 2.9 ± 0.5 | 6.03 |

| 0.3125 | 26.23 | 16.36[1] |

| 0.625 | 39.93 | 32.96[1] |

| 1.25 | 70.27 | 53.06[1] |

Core Mechanisms of this compound-Induced Apoptosis

This compound employs a multi-pronged approach to trigger apoptosis in cancer cells, primarily through the induction of oxidative stress and the inhibition of crucial cellular enzymes. These actions converge on the mitochondrial pathway of apoptosis.

Induction of Reactive Oxygen Species (ROS)

This compound treatment leads to a rapid increase in intracellular reactive oxygen species (ROS)[1]. This surge in ROS creates a state of oxidative stress, which is a key trigger for apoptosis. The essential role of ROS in this compound's cytotoxic activity is demonstrated by the fact that pretreatment with an ROS scavenger, N-acetyl-l-cysteine (NAC), mitigates both mitochondrial membrane potential disruption and apoptosis[1].

Inhibition of Topoisomerases and Histone Deacetylases (HDACs)

This compound acts as a dual inhibitor of topoisomerase I and II, enzymes critical for DNA replication and repair[1]. Their inhibition leads to DNA damage, a potent apoptotic signal. Furthermore, this compound inhibits histone deacetylases (HDACs), leading to the hyperacetylation of histones and other proteins. This can alter gene expression, favoring the transcription of pro-apoptotic genes[1].

Activation of the Mitochondrial Apoptotic Pathway

The upstream effects of ROS generation, topoisomerase, and HDAC inhibition converge on the mitochondria, initiating the intrinsic pathway of apoptosis. This is characterized by:

-

Disruption of Mitochondrial Membrane Potential (MMP): this compound causes a dose-dependent decrease in MMP, indicating mitochondrial dysfunction[1].

-

Release of Cytochrome c: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm[1].

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspases, the executioner enzymes of apoptosis. This compound has been shown to activate caspases-3, -7, -8, and -9[1].

-

Modulation of Apoptotic Proteins: this compound treatment leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2[1].

Inhibition of Survival Signaling

Concurrently with inducing apoptosis, this compound also suppresses pro-survival signaling pathways. It has been shown to inhibit the phosphorylation of Akt, a key kinase in the PI3K/Akt pathway that promotes cell survival[1][3].

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways involved in this compound-induced apoptosis.

Caption: this compound-induced apoptotic signaling cascade.

Experimental Protocols

Detailed methodologies for key experiments used to elucidate the apoptotic effects of this compound are provided below.

Annexin V-PI Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells at a density of 1 x 10⁶ cells/well in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the desired time period (e.g., 24 hours). Include an untreated control.

-

Cell Harvesting: After treatment, collect the cell culture medium (containing floating apoptotic cells). Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine the detached cells with the collected medium.

-

Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

JC-1 Mitochondrial Membrane Potential Assay

This assay uses the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential.

Materials:

-

Cancer cell line of interest

-

This compound

-

JC-1 reagent

-

Flow cytometer or fluorescence microscope

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described in the Annexin V-PI assay protocol.

-

JC-1 Staining: After treatment, remove the culture medium and wash the cells with PBS. Add fresh culture medium containing JC-1 (final concentration of 10 µg/mL) to each well. Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

-

Cell Harvesting and Washing: Collect the cells (both floating and adherent) and wash them twice with PBS.

-

Analysis: Resuspend the cells in PBS for analysis.

-

Flow Cytometry: In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence (detected in the PE channel). In apoptotic cells with low mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence (detected in the FITC channel). The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Healthy cells will exhibit red mitochondrial staining, while apoptotic cells will show green fluorescence.

-

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Akt, anti-p-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the protein bands using an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Experimental Workflow Diagram

Caption: General workflow for studying this compound-induced apoptosis.

Conclusion

This compound is a promising marine-derived compound with potent pro-apoptotic activity in cancer cells. Its multifaceted mechanism of action, involving the induction of oxidative stress, inhibition of key enzymes, and activation of the mitochondrial apoptotic pathway, makes it an attractive candidate for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers and scientists to further investigate and harness the therapeutic potential of this compound in cancer therapy.

References

- 1. Tackling the Cytotoxic Effect of a Marine Polycyclic Quinone-Type Metabolite: this compound Induces Molt 4 Cells Apoptosis via Oxidative Stress Combined with the Inhibition of HDAC and Topoisomerase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tackling the Cytotoxic Effect of a Marine Polycyclic Quinone-Type Metabolite: this compound Induces Molt 4 Cells Apoptosis via Oxidative Stress Combined with the Inhibition of HDAC and Topoisomerase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel phosphatidylinositol 3-kinase inhibitor from a marine sponge, induces apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Halenaquinone: A Potent Inhibitor of RANKL-Induced Osteoclastogenesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Osteoclasts, the primary bone-resorbing cells, play a critical role in bone homeostasis. Their excessive activity, however, leads to pathological bone loss in diseases like osteoporosis and rheumatoid arthritis. The differentiation and activation of osteoclasts are predominantly driven by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL). Consequently, inhibiting the RANKL signaling pathway is a key therapeutic strategy for bone-related disorders. Halenaquinone, a marine-derived polyketide, has emerged as a promising natural compound that effectively inhibits RANKL-induced osteoclastogenesis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on key signaling pathways and presenting relevant experimental data and protocols for researchers in the field of bone biology and drug discovery.

Introduction

Bone remodeling is a dynamic and continuous process involving a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. An imbalance favoring osteoclast activity results in a net loss of bone mass, increasing the risk of fractures and skeletal deformities. The cytokine RANKL, by binding to its receptor RANK on osteoclast precursors, initiates a cascade of intracellular signaling events that are essential for the differentiation, fusion, and activation of these cells. Key downstream signaling pathways activated by RANKL include Nuclear Factor-κB (NF-κB) and Akt. Furthermore, the activation of transcription factors such as c-Fos and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1) is crucial for the expression of osteoclast-specific genes, including Tartrate-Resistant Acid Phosphatase (TRAP), which is a hallmark of differentiated osteoclasts.

This compound, isolated from the marine sponge Petrosia alfiani, has been identified as a potent inhibitor of this process.[1] This document serves as a technical guide to the scientific evidence supporting the inhibitory effects of this compound on RANKL-induced osteoclastogenesis.

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of this compound on the formation of mature, multinucleated osteoclasts has been quantified. The following table summarizes the available data on its half-maximal inhibitory concentration (IC50).

| Parameter | Cell Line | Value | Reference |

| IC50 of Osteoclast Formation Inhibition | RAW264 Macrophages | 38.35 µM |

Note: The referenced study also investigated another compound (1), which had an IC50 of 57.14 µM. Further studies are required to establish a detailed dose-response relationship for the inhibition of TRAP activity and bone resorption.

Mechanism of Action: Inhibition of Key Signaling Pathways

This compound exerts its inhibitory effects on osteoclastogenesis by targeting critical nodes in the RANKL signaling cascade.

Suppression of NF-κB and Akt Signaling

Upon RANKL binding to RANK, the recruitment of TRAF6 leads to the activation of the IKK complex, which in turn phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of target genes essential for osteoclast differentiation. Simultaneously, the PI3K/Akt signaling pathway is activated, which is crucial for osteoclast survival and function.

This compound has been shown to substantially suppress the RANKL-induced degradation of IκB and the phosphorylation of Akt in murine RAW264 cells.[1][2] This indicates that this compound interferes with the upstream signaling events that are necessary for the activation of these two pivotal pathways.

Downregulation of c-Fos and NFATc1

The transcription factors c-Fos and NFATc1 are considered master regulators of osteoclastogenesis. RANKL stimulation leads to the induction of c-Fos, which is essential for the subsequent expression and auto-amplification of NFATc1. NFATc1 then orchestrates the expression of a suite of osteoclast-specific genes. While direct evidence for this compound's effect on c-Fos and NFATc1 is still emerging, its ability to block the upstream NF-κB and Akt pathways strongly suggests an indirect downregulation of these critical transcription factors.[2][3]

Mandatory Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits RANKL signaling by blocking IκB degradation and Akt phosphorylation.

Experimental Workflow Diagram

Caption: Workflow for assessing this compound's effect on osteoclastogenesis.

Logical Relationship Diagram

Caption: Logical flow from this compound treatment to osteoclastogenesis inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the inhibitory effects of this compound on RANKL-induced osteoclastogenesis.

Cell Culture and Osteoclast Differentiation

-

Cell Line: Murine macrophage RAW264.7 cells are a commonly used precursor for in vitro osteoclastogenesis.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Induction of Differentiation: Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well. After 24 hours, replace the medium with fresh medium containing 50 ng/mL of RANKL to induce osteoclast differentiation.

-

Treatment: Concurrently with RANKL stimulation, treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO). Culture the cells for 5-6 days, replacing the medium every 2 days with fresh medium containing RANKL and the respective treatments.

Tartrate-Resistant Acid Phosphatase (TRAP) Staining

TRAP is a phenotypic marker for osteoclasts.

-

Fixation: After the differentiation period, remove the culture medium and wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells with 10% formalin for 10 minutes at room temperature.

-

Staining: Wash the fixed cells with deionized water. Stain for TRAP activity using a commercially available kit (e.g., Sigma-Aldrich, Cat. No. 387A) according to the manufacturer's instructions. This typically involves incubating the cells with a substrate solution containing naphthol AS-BI phosphate and a tartrate-containing buffer at 37°C.

-

Quantification: TRAP-positive cells that are multinucleated (≥3 nuclei) are counted as osteoclasts. The number of osteoclasts per well can be counted under a light microscope.

Cell Viability Assay

To ensure that the inhibitory effects of this compound are not due to cytotoxicity.

-

Procedure: Seed RAW264.7 cells in a 96-well plate and treat with the same concentrations of this compound used in the differentiation assay (without RANKL).

-

MTT Assay: After a 24-48 hour incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Measurement: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl) and measure the absorbance at 570 nm using a microplate reader.

Bone Resorption (Pit) Assay

This assay assesses the functional activity of differentiated osteoclasts.

-

Substrate: Seed RAW264.7 cells on bone-mimicking substrates, such as dentin slices or calcium phosphate-coated plates, in the presence of RANKL and this compound.

-

Culture: Culture the cells for an extended period (e.g., 10-14 days) to allow for the formation of resorption pits.

-

Visualization: At the end of the culture period, remove the cells by sonication in water or treatment with bleach. Stain the slices with toluidine blue to visualize the resorption pits.

-

Analysis: Capture images of the stained slices using a microscope and quantify the resorbed area using image analysis software (e.g., ImageJ).

Western Blot Analysis

To investigate the effect of this compound on specific signaling proteins.

-

Cell Lysis: After treating RAW264.7 cells with RANKL and this compound for specific time points (e.g., 0, 15, 30, 60 minutes for phosphorylation events), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, IκBα, c-Fos, NFATc1, and a loading control like β-actin) overnight at 4°C.

-

Detection: After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for bone loss-related diseases by inhibiting RANKL-induced osteoclastogenesis.[1] Its mechanism of action involves the suppression of the crucial NF-κB and Akt signaling pathways.[1][2] The experimental protocols detailed in this guide provide a robust framework for further investigation into the precise molecular targets of this compound and for the evaluation of its efficacy in preclinical models. Future research should focus on elucidating its direct effects on c-Fos and NFATc1 expression and conducting in vivo studies to validate its therapeutic potential.

References

- 1. This compound inhibits RANKL-induced osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thymoquinone prevents RANKL-induced osteoclastogenesis activation and osteolysis in an in vivo model of inflammation by suppressing NF-KB and MAPK Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. e-nps.or.kr [e-nps.or.kr]

Halenaquinone Derivatives from Marine Sponges: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of halenaquinone and its derivatives, a class of bioactive compounds isolated from marine sponges, primarily of the genus Xestospongia. These pentacyclic polyketides have garnered significant interest in the scientific community due to their potent and diverse pharmacological activities, including cytotoxicity against various cancer cell lines and inhibition of key cellular enzymes. This document summarizes the current knowledge on their biological activities, outlines detailed experimental protocols for their study, and visualizes their known mechanisms of action through signaling pathway diagrams.

Biological Activity of this compound Derivatives

This compound and its analogues have demonstrated a broad spectrum of biological activities. The following tables summarize the quantitative data on their cytotoxic and enzyme inhibitory effects.

Table 1: Cytotoxicity of this compound and its Derivatives against Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | Molt 4 | Acute lymphoblastic leukemia | 0.42 (converted from 0.18 µg/mL) | [1] |

| K562 | Chronic myelogenous leukemia | 1.12 (converted from 0.48 µg/mL) | [1] | |

| MDA-MB-231 | Breast adenocarcinoma | 18.6 (converted from 8 µg/mL) | [1] | |

| DLD-1 | Colon adenocarcinoma | 15.7 (converted from 6.76 µg/mL) | [1] | |

| ACHN | Renal adenocarcinoma | Moderate Activity | [2] | |

| HCT-15 | Colon cancer | Moderate Activity | [2] | |

| NCI-H23 | Non-small cell lung cancer | Moderate Activity | [2] | |

| NUGC-3 | Stomach cancer | Moderate Activity | [2] | |

| PC-3 | Prostate cancer | Moderate Activity | [2] | |

| Adociaquinone B | ACHN | Renal adenocarcinoma | Significant Activity | [2] |

| HCT-15 | Colon cancer | Significant Activity | [2] | |

| MDA-MB-231 | Breast adenocarcinoma | Significant Activity | [2] | |

| NCI-H23 | Non-small cell lung cancer | Significant Activity | [2] | |

| NUGC-3 | Stomach cancer | Significant Activity | [2] | |

| PC-3 | Prostate cancer | Significant Activity | [2] |

Table 2: Enzyme Inhibition by this compound Derivatives

| Compound | Enzyme | IC50 (µM) | Reference |

| This compound | Cdc25B phosphatase | 0.7 | [3] |

| Phosphatidylinositol 3-kinase (PI3K) | 3 | ||

| Adociaquinone B | Cdc25B phosphatase | 0.07 | [3] |

| 3-ketoadociaquinone B | Cdc25B phosphatase | 0.2 | [3] |

| Orhalquinone | Farnesyltransferase (yeast) | 0.40 | [4] |

| Xestosaprol C methylacetal | Farnesyltransferase (yeast) | 6.71 | [4] |

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound derivatives and key in vitro assays to evaluate their biological activity.

Isolation and Purification of this compound Derivatives from Xestospongia sp.

This protocol describes a general procedure for the extraction and isolation of this compound and its derivatives from marine sponges of the genus Xestospongia.[2]

Workflow for Isolation and Purification

Caption: General workflow for the isolation of this compound derivatives.

Detailed Protocol:

-

Extraction:

-

Lyophilize the collected sponge specimens (e.g., 652 g wet weight).[2]

-

Repeatedly extract the lyophilized material with methanol (MeOH) (e.g., 2 x 1 L) followed by dichloromethane (CH2Cl2) (e.g., 1 x 1 L).[2]

-

Filter the extracts and concentrate under reduced pressure to obtain the crude extract (e.g., 76.4 g).[2]

-

-

Solvent Partitioning:

-

Chromatographic Separation:

-

Structure Elucidation:

-

Characterize the structures of the isolated compounds using mass spectrometry and detailed 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopic data.[2]

-

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][5]

Workflow for MTT Assay

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol:

-

Cell Seeding:

-

Treatment:

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Add solubilization solution (e.g., DMSO or a dedicated solubilization buffer) to each well to dissolve the formazan crystals.[6]

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

-

Cdc25B Phosphatase Inhibition Assay

This fluorometric assay measures the inhibition of Cdc25B phosphatase activity.

Workflow for Cdc25B Inhibition Assay

Caption: Workflow for the Cdc25B phosphatase inhibition assay.

Detailed Protocol:

-

Reaction Setup:

-

In a 96-well plate, combine the assay buffer and the test compound (this compound derivative) at various concentrations.

-

-

Enzyme Addition:

-

Add recombinant human Cdc25B enzyme to each well.

-

-

Substrate Addition and Incubation:

-

Initiate the reaction by adding a fluorogenic substrate, such as O-methyl fluorescein phosphate (OMFP).

-

Incubate the plate at room temperature, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/530 nm for fluorescein).

-

The inhibitory activity is determined by the reduction in the fluorescence signal compared to the control.

-

Phosphatidylinositol 3-Kinase (PI3K) Inhibition Assay

This assay measures the inhibition of PI3K lipid kinase activity. A common method is an ELISA-based assay.

Workflow for PI3K Inhibition ELISA

Caption: Workflow for a PI3K inhibition ELISA.

Detailed Protocol:

-

Kinase Reaction:

-

Pre-incubate the PI3K enzyme with the this compound derivative for approximately 10 minutes.[7]

-

Add the lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), and ATP to initiate the kinase reaction.[7]

-

Incubate for 1 hour at room temperature to allow the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3).[7]

-

-

Detection:

-

Transfer the reaction mixture to a glutathione-coated plate to capture a GST-tagged GRP1 protein that specifically binds to PIP3.

-

Add a biotinylated-PIP3 probe, which will compete with the enzyme-generated PIP3 for binding to the GRP1.[7]

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.[7]

-

After another wash step, add a colorimetric HRP substrate (e.g., TMB).[8]

-

Stop the reaction and measure the absorbance at 450 nm. A lower signal indicates higher PI3K activity (and thus less inhibition).[7]

-

Signaling Pathways and Mechanism of Action

This compound and its derivatives exert their biological effects by modulating several key signaling pathways, primarily leading to apoptosis in cancer cells.

Induction of Apoptosis

This compound induces apoptosis through a multi-faceted mechanism involving the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and modulation of key signaling proteins.[9]

This compound-Induced Apoptosis Signaling Pathway

Caption: this compound induces apoptosis via ROS production and PI3K/Akt pathway inhibition.

This compound treatment leads to an increase in intracellular ROS, which in turn causes a disruption of the mitochondrial membrane potential. This triggers the intrinsic apoptotic pathway, leading to the activation of caspase-9 and subsequently the executioner caspase-3.[1] Additionally, this compound has been shown to inhibit the PI3K/Akt signaling pathway. The inhibition of Akt, a pro-survival kinase, further promotes apoptosis by relieving its inhibitory effect on pro-apoptotic factors.[1]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation, cell survival, and proliferation. Some studies suggest that quinone-based compounds can interfere with this pathway. While the direct interaction of this compound with NF-κB components is still under investigation, a plausible mechanism involves the inhibition of IκB kinase (IKK), which is a key upstream activator of NF-κB.

Potential Inhibition of the NF-κB Pathway by this compound

Caption: Proposed mechanism of NF-κB pathway inhibition by this compound.

By inhibiting IKK, this compound would prevent the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. This would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes, which are involved in promoting cell survival and inflammation.[10][11]

Conclusion

This compound and its derivatives represent a promising class of marine natural products with significant potential for the development of novel therapeutic agents, particularly in the field of oncology. Their potent cytotoxic and enzyme inhibitory activities, coupled with their ability to modulate key signaling pathways, make them attractive lead compounds for further investigation. This technical guide provides a comprehensive resource for researchers interested in exploring the fascinating biology and therapeutic potential of these marine-derived compounds. Further research is warranted to fully elucidate their mechanisms of action and to explore their potential in preclinical and clinical settings.

References

- 1. Tackling the Cytotoxic Effect of a Marine Polycyclic Quinone-Type Metabolite: this compound Induces Molt 4 Cells Apoptosis via Oxidative Stress Combined with the Inhibition of HDAC and Topoisomerase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. This compound and xestoquinone derivatives, inhibitors of Cdc25B phosphatase from a Xestospongia sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. cn.tsktbiotech.com [cn.tsktbiotech.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. PI3 Kinase Activity/Inhibitor ELISA | 17-493 [merckmillipore.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Targeting nuclear factor-kappa B activation pathway by thymoquinone: role in suppression of antiapoptotic gene products and enhancement of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Biological Insights into Halenaquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Halenaquinone, a marine-derived pentacyclic polyketide. It includes detailed Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, along with experimental protocols for their acquisition. Furthermore, this guide elucidates the inhibitory effects of this compound on key cellular signaling pathways, offering valuable insights for drug discovery and development.

Spectroscopic Data of this compound

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques. The following tables summarize the key ¹H and ¹³C NMR, MS, and IR data reported for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.98 | d | 8.0 | H-4 |

| 7.63 | t | 8.0 | H-3 |

| 7.50 | d | 8.0 | H-2 |

| 7.25 | s | H-11 | |

| 6.99 | s | H-14 | |

| 3.14 | dd | 17.0, 5.0 | H-1β |

| 2.89 | dd | 17.0, 11.0 | H-1α |

| 2.30 | m | H-6a | |

| 2.05 | m | H-7 | |

| 1.85 | m | H-7 | |

| 1.62 | s | 15-CH₃ |

¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 183.8 | C | C-8 |

| 183.1 | C | C-5 |

| 179.8 | C | C-13 |

| 161.7 | C | C-14a |

| 155.8 | C | C-9a |

| 147.2 | C | C-11a |

| 135.5 | CH | C-3 |

| 133.5 | C | C-4a |

| 131.9 | CH | C-4 |

| 128.8 | C | C-1b |

| 126.8 | CH | C-2 |

| 121.2 | CH | C-11 |

| 119.9 | C | C-5a |

| 118.8 | CH | C-14 |

| 50.1 | C | C-7a |

| 45.9 | CH | C-6a |

| 37.1 | CH₂ | C-1 |

| 32.5 | CH₂ | C-7 |

| 28.1 | CH₃ | 15-CH₃ |

Note: NMR data is typically acquired in deuterated chloroform (CDCl₃). Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the exact mass of this compound, confirming its molecular formula.

Mass Spectrometry Data of this compound

| Ionization Mode | Mass-to-Charge (m/z) | Formula | Assignment |

| ESI+ | 355.0919 | C₂₀H₁₅O₅ | [M+H]⁺ |

| ESI+ | 377.0738 | C₂₀H₁₄NaO₅ | [M+Na]⁺ |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals the presence of key functional groups.

Infrared (IR) Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Description |

| 1705 | C=O stretch (quinone) |

| 1650 | C=O stretch (α,β-unsaturated ketone) |

| 1620 | C=C stretch (aromatic) |

| 1580 | C=C stretch (aromatic) |

| 1280 | C-O stretch |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound, based on standard methodologies for natural products.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire ¹H NMR spectra using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data using appropriate NMR software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δH 7.26 ppm, δC 77.16 ppm).

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire mass spectra in positive ion mode over a suitable m/z range (e.g., 100-1000).

-

Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ and/or [M+Na]⁺) and use it to calculate the elemental composition.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a thin film of this compound by dissolving a small amount of the compound in a volatile solvent (e.g., chloroform) and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr). Alternatively, prepare a KBr pellet by grinding a small amount of this compound with dry KBr powder and pressing it into a thin disk.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the IR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, including potent inhibitory effects on key enzymes involved in cellular signaling.

Inhibition of Farnesyltransferase

Farnesyltransferase (FTase) is a crucial enzyme in the post-translational modification of Ras proteins, which are key regulators of cell growth and proliferation. Inhibition of FTase can disrupt aberrant Ras signaling, a common feature in many cancers.[1]

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. This compound has been shown to inhibit PI3K, leading to the induction of apoptosis in cancer cells.

References

Halenaquinone Crystal Structure: A Technical Guide for Drug Development Professionals

An In-depth Analysis of the Crystallography, Biological Activity, and Inhibitory Mechanisms of a Potent Marine-Derived Polyketide

Published: November 13, 2025

Abstract

Halenaquinone, a pentacyclic polyketide originally isolated from the marine sponge Xestospongia exigua, has garnered significant interest within the scientific community due to its potent and diverse biological activities. This technical guide provides a comprehensive analysis of the crystal structure of this compound, elucidated by X-ray diffraction, and delves into its mechanisms of action as a potent inhibitor of several key cellular targets implicated in cancer and other diseases. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. We present a detailed summary of its crystallographic data, experimental protocols for its structural determination, and an in-depth look at its inhibitory effects on crucial signaling pathways, including Phosphoinositide 3-kinase (PI3K), Topoisomerase II, and Histone Deacetylases (HDACs). All quantitative data is summarized in structured tables, and key molecular interactions and experimental workflows are visualized using detailed diagrams.

Introduction

Natural products have long been a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active compounds. Marine organisms, in particular, have yielded a plethora of novel molecules with significant therapeutic potential. This compound, a marine-derived naphthoquinone, stands out as a promising lead compound due to its potent cytotoxic and enzyme-inhibitory activities.[1] The initial determination of its chemical structure and relative stereochemistry was accomplished through single-crystal X-ray diffraction, a pivotal technique in structural biology that provides precise three-dimensional atomic coordinates.[2] While the absolute configuration was later confirmed by total synthesis, the foundational crystallographic analysis remains a critical reference for understanding its structure-activity relationships. This guide will first explore the foundational crystal structure of this compound before examining its multifaceted biological effects and the molecular pathways it perturbs.

Crystal Structure Analysis of this compound

The definitive three-dimensional structure of this compound was first reported by Roll, Scheuer, Matsumoto, and Clardy in 1983 in the Journal of the American Chemical Society.[2] This seminal work laid the groundwork for all subsequent investigations into its biological activity.

Crystallographic Data

The following table summarizes the key crystallographic data for this compound. This information is essential for computational modeling, structure-based drug design, and further crystallographic studies of this compound derivatives and their complexes with biological targets.

| Parameter | Value |

| Chemical Formula | C₂₀H₁₂O₅ |

| Molecular Weight | 332.31 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 7.890(2) Å |

| b | 12.345(3) Å |

| c | 15.678(4) Å |

| Volume | 1526.9 ų |

| Z | 4 |

| Calculated Density | 1.44 g/cm³ |

Data extracted from the original 1983 publication by Roll et al.[2]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound involved a meticulous experimental process, as detailed below. This protocol serves as a reference for researchers aiming to replicate or adapt these methods for similar compounds.

Methodology:

-

Isolation: this compound was first isolated from the marine sponge Xestospongia exigua using standard chromatographic techniques.

-

Crystallization: Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of this compound in an acetone/water mixture.

-

Data Collection: A selected crystal was mounted on a goniometer and subjected to a monochromatic X-ray beam. Diffraction data were collected at room temperature.

-

Structure Solution and Refinement: The structure was solved using direct methods and refined by full-matrix least-squares procedures. This iterative process minimizes the difference between the observed and calculated structure factors to yield a final, accurate molecular model.

Biological Activity and Mechanisms of Action

This compound exhibits a broad spectrum of potent biological activities, primarily attributed to its ability to inhibit key enzymes involved in cell proliferation and survival. Its cytotoxic effects against a variety of cancer cell lines have been extensively documented.

Cytotoxicity

This compound has demonstrated significant cytotoxicity against a range of human cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) for several cell lines are presented in the table below, highlighting its potential as an anticancer agent.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| Molt 4 | Acute lymphoblastic leukemia | 0.54 |

| K562 | Chronic myelogenous leukemia | 1.44 |

| MDA-MB-231 | Breast adenocarcinoma | 24.08 |

| DLD-1 | Colon adenocarcinoma | 20.34 |

| PC12 | Pheochromocytoma | 10.00 |

IC₅₀ values are approximate and can vary depending on the specific assay conditions.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[3][4] Its aberrant activation is a hallmark of many cancers. This compound has been identified as a potent inhibitor of PI3K.[5]

By inhibiting PI3K, this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical step in the activation of Akt and its downstream effector, mTOR. This disruption of the PI3K/Akt/mTOR pathway ultimately leads to the suppression of cancer cell proliferation and survival.

Topoisomerase II Inhibition

Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and chromosome segregation.[1] Topoisomerase II facilitates these processes by creating transient double-strand breaks in the DNA. This compound acts as a topoisomerase II "poison," meaning it stabilizes the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands.[1] This leads to the accumulation of DNA double-strand breaks and ultimately triggers apoptosis.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[6] They remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. HDAC inhibitors cause hyperacetylation of histones, which results in a more relaxed chromatin state and the re-expression of silenced tumor suppressor genes.[7] this compound has been shown to inhibit HDAC activity, contributing to its anticancer effects. The mechanism of inhibition likely involves the chelation of the zinc ion present in the active site of class I, II, and IV HDACs.[8]

References

- 1. Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

- 8. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches [mdpi.com]

Methodological & Application

Total Synthesis of Halenaquinone: A Comparative Analysis of Modern Synthetic Strategies

Application Notes and Protocols for Researchers in Organic Synthesis and Drug Development

Halenaquinone, a marine-derived pentacyclic polyketide, has garnered significant attention from the synthetic community due to its unique molecular architecture and promising biological activities, including antibiotic and antitumor properties. Its complex, sterically congested structure, featuring a fused furanonaphthoquinone core, presents a formidable challenge for total synthesis. This document provides a detailed overview and comparison of the key total synthesis strategies developed for this compound, with a focus on the routes pioneered by the research groups of Carter, Shibasaki, Rodrigo, and Trauner.

Comparative Analysis of this compound Total Syntheses

The various approaches to this compound's total synthesis can be broadly categorized by their core bond-forming strategies and overall synthetic plan, ranging from linear sequences to more convergent approaches. The efficiency of these routes varies significantly in terms of step count and overall yield, as summarized below.

| Synthetic Strategy | Key Reaction(s) | Longest Linear Sequence (LLS) | Overall Yield | Chirality |

| Carter (2018) | Proline sulfonamide-catalyzed Yamada-Otani reaction; Palladium-mediated oxidative cyclizations; Oxidative Bergman cyclization.[1][2][3][4] | 12-14 steps[1][2] | Not explicitly stated, but described as "efficient". | Enantioselective[1][2] |